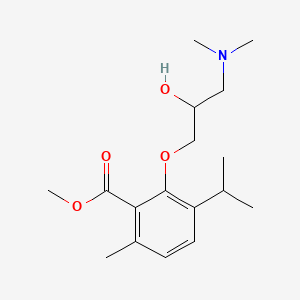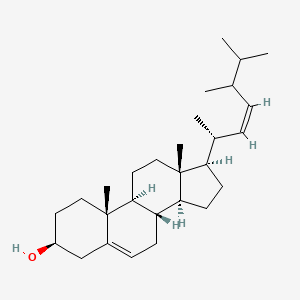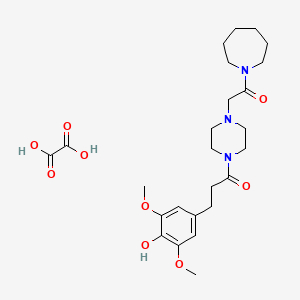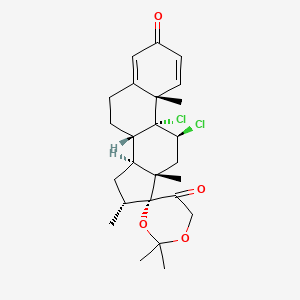
Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate is an organic compound with a complex structure that includes aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of p-cymene with a suitable halogenating agent to introduce a halogen atom at the benzylic position. This intermediate is then reacted with a dimethylamino alcohol under basic conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, leading to changes in their activity. The aromatic ring and hydroxyl group may also play roles in binding to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-hydroxy-3-(propan-2-ylamino)propoxy)-p-cymene-2-carboxylate
- Methyl 3-(2-hydroxy-3-(ethylamino)propoxy)-p-cymene-2-carboxylate
Uniqueness
Methyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group, in particular, allows for specific interactions with biological targets that may not be possible with similar compounds.
Propiedades
Número CAS |
53206-82-9 |
|---|---|
Fórmula molecular |
C17H27NO4 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
methyl 2-[3-(dimethylamino)-2-hydroxypropoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C17H27NO4/c1-11(2)14-8-7-12(3)15(17(20)21-6)16(14)22-10-13(19)9-18(4)5/h7-8,11,13,19H,9-10H2,1-6H3 |
Clave InChI |
SCYNDZYCBJLQDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(C)C)OCC(CN(C)C)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)













